(3,4,5-Trichlorophenyl)methanol

Übersicht

Beschreibung

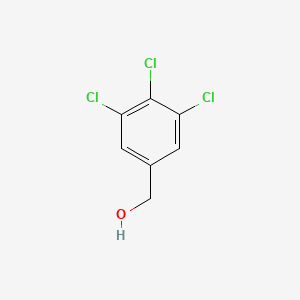

(3,4,5-Trichlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O and a molecular weight of 211.47 g/mol . . This compound is notable for its three chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (3,4,5-Trichlorophenyl)methanol can be synthesized through various methods. One common approach involves the Grignard reaction, where 3,4,5-trichlorobenzaldehyde reacts with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reagent concentrations.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or other organometallic methods. The process requires stringent quality control to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Ring Contraction Reactions with Alcohols

(3,4,5-Trichlorophenyl)methanol undergoes ring contraction when reacted with alcohols, leading to the formation of substituted phenolic derivatives. This reaction involves the cleavage of the seven-membered tropone ring and subsequent esterification:

Reaction Pathway :

-

Reactants : this compound + Alcohol (e.g., ethanol)

-

Conditions : Acidic or solvent-mediated environments (e.g., acetic acid).

-

Products : 2-(2-Alkoxycarbonyl-6-hydroxy-3,4,5-trichlorophenyl)benzoxazole derivatives (e.g., 2-(2-ethoxycarbonyl-6-hydroxy-3,4,5-trichlorophenyl)benzoxazole) .

Mechanistic Insights :

-

The reaction proceeds via a norcaradiene intermediate formed by proton transfer and cyclization.

-

Density functional theory (DFT) studies confirm that the intramolecular N–H···O hydrogen bond stabilizes intermediates during the process .

Reactivity in Environmental Systems

This compound derivatives, such as tris(4-chlorophenyl)methanol (TCPMOH) , have been studied for their environmental persistence and toxicity:

Notable Findings :

-

Bioaccumulation : TCPMOH disrupts pancreatic organogenesis in zebrafish embryos at concentrations as low as 50 nM .

-

Structural Stability : The trichlorophenyl group enhances resistance to microbial degradation, contributing to environmental persistence .

Thermodynamic and Kinetic Considerations

-

Hydrogen Abstraction : Theoretical studies on methanol derivatives suggest that H-abstraction reactions by radicals (e.g., OH, CH₃) proceed via metathesis with energy barriers influenced by polar effects .

-

Activation Energy : For similar chlorinated alcohols, energy barriers range from 10–15 kcal/mol , explaining moderate reactivity under ambient conditions .

Industrial Relevance

-

Methanol Synthesis : While not directly linked to this compound, syngas processes involving methanol production highlight the role of chlorinated aromatics in side reactions (e.g., DDT byproduct formation) .

-

Pesticide Byproducts : TCPMOH is a suspected byproduct of DDT synthesis, emphasizing the need for containment strategies during manufacturing .

Wissenschaftliche Forschungsanwendungen

(3,4,5-Trichlorophenyl)methanol Applications

This compound is an organic compound with the molecular formula and a molecular weight of 211.47 g/mol. This compound, belonging to the class of phenols and derivatives, has garnered interest for its diverse applications in scientific research, pharmaceutical development, and industrial uses.

Scientific Research Applications

This compound serves as a versatile intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is also studied for its potential biological activities, such as antimicrobial and antifungal properties. Ongoing research explores its potential therapeutic applications, particularly in developing new drugs. The compound is also utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Pharmaceutical Development

Due to its antimicrobial and antioxidant properties, This compound is a candidate for developing new drugs for treating infections and diseases related to oxidative stress.

Industrial Applications

This compound functions as an intermediate in synthesizing various organic compounds and specialty chemicals used across different industries.

Wirkmechanismus

The mechanism of action of (3,4,5-Trichlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s three chlorine atoms enhance its reactivity and ability to form stable intermediates. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with membrane-bound proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

(3,4,5-Trichlorophenol): Similar in structure but lacks the methanol group.

(2,4,6-Trichlorophenol): Another chlorinated phenol with different chlorine atom positions.

(3,4,5-Trifluorophenyl)methanol: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness: (3,4,5-Trichlorophenyl)methanol is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties.

Biologische Aktivität

(3,4,5-Trichlorophenyl)methanol, with the molecular formula C₇H₅Cl₃O and a molecular weight of approximately 211.47 g/mol, is an organic compound recognized for its diverse biological activities. This article will explore its mechanisms of action, biochemical pathways, and potential applications in various fields.

Overview of the Compound

This compound is classified as a phenolic compound due to the presence of a hydroxymethyl group (-CH₂OH) attached to a chlorinated aromatic ring. The specific arrangement of chlorine atoms at the 3, 4, and 5 positions significantly influences its chemical reactivity and biological properties.

Target of Action

This compound primarily interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are crucial for modulating various biochemical processes in living organisms.

Mode of Action

The mode of action involves influencing multiple biochemical pathways associated with oxidative stress, inflammation, and cell signaling. Phenolic compounds like this compound can exhibit antioxidant properties and may play a role in cancer prevention by modulating cellular signaling pathways .

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also exhibits antifungal properties that could be beneficial in treating fungal infections. Research indicates that it may inhibit the growth of common fungal pathogens .

- Antioxidant Effects : As a phenolic compound, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant inhibitory effects at specific concentrations, highlighting its potential as an alternative therapeutic agent against antibiotic-resistant strains .

Study on Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound using DPPH and FRAP assays. The findings revealed that while the compound exhibited some antioxidant activity, further research is needed to fully understand its mechanisms and efficacy compared to other known antioxidants .

Biochemical Pathways

Phenolic compounds like this compound can influence several biochemical pathways:

- Oxidative Stress Response : By acting as an antioxidant, it may help mitigate oxidative damage in cells.

- Inflammation Modulation : The compound might play a role in reducing inflammatory responses through various signaling pathways.

- Cell Signaling : It can affect gene expression and cellular responses to environmental stimuli through interactions with specific receptors or enzymes .

Applications

The diverse applications of this compound include:

- Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for developing new drugs aimed at treating infections and diseases related to oxidative stress.

- Industrial Uses : This compound serves as an intermediate in synthesizing various organic compounds and specialty chemicals used in different industries.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,3,5-Trichlorophenol | C₆H₃Cl₃O | Known for its strong antimicrobial activity |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | Used as a disinfectant and herbicide |

| 3-Chlorophenol | C₆H₅ClO | Commonly used in resin production |

The unique arrangement of chlorine substituents in this compound differentiates it from other trichlorophenols regarding its reactivity and biological activity.

Eigenschaften

IUPAC Name |

(3,4,5-trichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKGTRUEBFRMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633954 | |

| Record name | (3,4,5-Trichlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7520-67-4 | |

| Record name | (3,4,5-Trichlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.